3-bromo-5-chloro-1H-1,2,4-triazole
Overview
Description
3-Bromo-5-chloro-1H-1,2,4-triazole is a halogenated heterocyclic compound characterized by the presence of bromine and chlorine atoms on a triazole ring. This compound is part of the broader class of triazoles, which are known for their diverse biological and chemical properties.
Mechanism of Action
Target of Action
Compounds in the 1,2,4-triazole class are known to interact with a variety of biological targets. For example, some indole derivatives, which are structurally similar to triazoles, have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of 1,2,4-triazoles depends on the specific compound and its target. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
The biochemical pathways affected by 1,2,4-triazoles are diverse and depend on the specific compound and its biological target. Some indole derivatives, for example, have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of 1,2,4-triazoles can be diverse, ranging from changes in cell signaling and gene expression to cell death, depending on the specific compound and its target .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has certain stability and degradation characteristics .
Metabolic Pathways
It is known that this compound can interact with certain enzymes or cofactors .
Transport and Distribution
It is known that this compound can interact with certain transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-chloro-1H-1,2,4-triazole typically involves halogenation reactions of 1,2,4-triazole derivatives. One common method is the direct halogenation of 1,2,4-triazole using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. These reactors are designed to handle large volumes of reactants and ensure consistent product quality. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chloro-1H-1,2,4-triazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions can be performed using different halogenating agents.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can be further utilized in pharmaceuticals, agrochemicals, and other industrial applications.
Scientific Research Applications
3-Bromo-5-chloro-1H-1,2,4-triazole has found applications in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is used in the development of new drugs, particularly those targeting infectious diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
3-Bromo-5-chloro-1H-1,2,4-triazole is compared with other similar compounds, such as 3,5-dibromo-1H-1,2,4-triazole and 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole. These compounds share structural similarities but differ in their halogenation patterns, which can influence their chemical and biological properties. The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which can impart distinct reactivity and biological activity compared to other triazoles.
Properties
IUPAC Name |
3-bromo-5-chloro-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrClN3/c3-1-5-2(4)7-6-1/h(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBWHBAOGXXXKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718227 | |
Record name | 3-Bromo-5-chloro-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15777-55-6 | |
Record name | 3-Bromo-5-chloro-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-chloro-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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